5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl3):
- δ 4.85 (s, 2H, CH2Cl) : Chloromethyl protons exhibit characteristic deshielding.
- δ 4.10–4.30 (m, 2H, N-CH2CH2F) : Fluorine coupling splits the methylene protons into a multiplet (²JHF ≈ 47 Hz).
- δ 6.95 (s, 1H, pyrazole-H) : Aromatic proton at the 4-position.
¹³C NMR (100 MHz, CDCl3):
- δ 121.5 (q, JCF = 271 Hz, CF3) : Trifluoromethyl carbon showing quartet splitting.
- δ 45.8 (CH2Cl) : Chloromethyl carbon resonance.
- δ 142.3 (pyrazole C-3) : Deshielded due to electron-withdrawing CF3 group.
¹⁹F NMR (376 MHz, CDCl3):
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF4N2/c8-4-5-3-6(7(10,11)12)13-14(5)2-1-9/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVNTKMNQPZRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific pyrazole derivative, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₈H₈ClF₃N₂
- Molecular Weight : 232.62 g/mol
- CAS Number : Not explicitly listed but can be derived from the molecular structure.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The biological mechanisms often involve modulation of key metabolic pathways and interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. For instance, 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been identified as an activator of the M2 isoform of pyruvate kinase (PKM2), which is crucial in cancer metabolism. The activation of PKM2 can lead to altered metabolic pathways in cancer cells, promoting apoptosis and inhibiting proliferation .
Anti-inflammatory Effects
Pyrazole compounds are also known for their anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Data Tables
Case Study 1: PKM2 Activation
A study published in Nature demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, were effective in activating PKM2. This activation was associated with a significant reduction in tumor growth in xenograft models, suggesting a potential therapeutic application for these compounds in oncology .
Case Study 2: Anti-inflammatory Properties
In another study focusing on the anti-inflammatory effects of pyrazoles, researchers found that certain derivatives exhibited potent inhibition of COX-1 and COX-2 enzymes. This inhibition correlated with decreased levels of pro-inflammatory cytokines in vitro and in vivo models, indicating their potential use as anti-inflammatory agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Substituent-Driven Reactivity and Bioactivity
Substituents at Position 1
1-(4-Methoxyphenyl) analogs (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, ):
- 1-(2-Fluoroethyl) group (Target compound, ): The fluorine atom increases electronegativity and metabolic stability compared to non-fluorinated alkyl chains. Smaller substituent size may improve solubility compared to bulky aryl groups.
Substituents at Position 5
- 5-(4-Chlorophenyl) ():
- Aryl groups contribute to planar molecular geometry, favoring interactions with hydrophobic enzyme pockets.
- 5-(Chloromethyl) (Target compound):
- Chloromethyl allows for covalent bonding or further derivatization (e.g., coupling with thiols or amines).
Trifluoromethyl Group at Position 3
Comparison with Non-Pyrazole Heterocycles
Data Table: Comparison of Key Pyrazole Derivatives
| Compound Name | Substituents (Positions 1, 3, 5) | Molecular Weight (g/mol) | Key Applications | Evidence Source |
|---|---|---|---|---|
| Target Compound | 1-(2-Fluoroethyl), 3-CF3, 5-ClCH2 | ~290 (estimated) | Drug discovery, agrochemicals | 17 |
| 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF3 | 1-(4-MeOPh), 3-CF3, 5-(4-ClPh) | 352.74 | COX-2 inhibitor research | 8, 13 |
| Celecoxib | 1-(4-SO2NH2Ph), 3-CF3, 5-(4-MePh) | 381.37 | Anti-inflammatory drug | 3, 12 |
| 4-(ClCH2)-5-(difluoromethoxy)-1-Me-3-CF3 | 1-Me, 3-CF3, 5-(difluoromethoxy) | 280.57 | Herbicide intermediate | 16 |
Preparation Methods
Pyrazole Ring Formation with Trifluoromethyl Substitution
A common approach to synthesize 3-(trifluoromethyl)-1H-pyrazoles involves the reaction of olefins or α,β-unsaturated ketones bearing trifluoromethyl groups with hydrazines under basic aqueous conditions. For example, the patent WO2014012975A1 describes a process where an olefin containing a trihalomethyl group (such as trifluoromethyl) reacts with hydrazines in the presence of water and a base to afford 5-fluoro-1H-pyrazoles, which are structurally related to trifluoromethyl pyrazoles.
- Key reagents: Olefin with trifluoromethyl substituent, hydrazine derivatives.
- Conditions: Aqueous medium, basic pH.
- Outcome: Formation of pyrazole ring with trifluoromethyl substitution at position 3.
Introduction of the Chloromethyl Group at Position 5
The chloromethyl group at the 5-position can be introduced via halomethylation of the pyrazole ring. This is typically achieved by:
- Starting from pyrazole-5-carbaldehyde derivatives, which can be converted to chloromethyl analogs by halogenation reactions.
- Alternatively, direct chloromethylation using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
While no direct literature source details the exact chloromethylation step for this specific compound, analogous pyrazole derivatives have been functionalized at the 5-position via such halomethylation strategies.
N-Alkylation with 2-Fluoroethyl Group
The N1 position of the pyrazole ring is alkylated with 2-fluoroethyl halides (such as 2-fluoroethyl bromide or chloride) to yield the 1-(2-fluoroethyl) substitution.
- Typical conditions: Base-mediated N-alkylation using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
- Outcome: Selective alkylation at the pyrazole nitrogen without affecting other functional groups.
Representative Synthetic Route (Hypothetical Consolidation)
| Step | Reaction Type | Reagents / Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Reaction of trifluoromethyl-substituted olefin with hydrazine, base, water | 3-(trifluoromethyl)-1H-pyrazole |
| 2 | Halomethylation | Treatment with chloromethylating agent (e.g., chloromethyl methyl ether, HCl) | 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole |
| 3 | N-Alkylation | Reaction with 2-fluoroethyl bromide, base (K2CO3), solvent (DMF) | This compound |
Supporting Research Findings and Analytical Data
- NMR Characterization: Fluorine NMR (^19F NMR) is crucial for confirming the trifluoromethyl and fluoroethyl groups. For example, related trifluoromethyl pyrazoles show characteristic ^19F NMR signals at around 53.7 ppm (CF3) and 112.1 ppm (fluorine on alkyl chain).
- Yield and Purity: Optimization studies in related pyrazole syntheses report yields typically ranging from moderate to high (50–85%) depending on reaction conditions and substituents.
- Stability Considerations: The trifluoromethylhydrazine intermediates are sensitive and have short solution half-lives (~6 h), necessitating controlled reaction conditions to suppress side reactions such as des-CF3 products.
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Hydrazine-olefin cyclization | Base-mediated reaction in aqueous media | Mild conditions, high regioselectivity | Sensitive intermediates, aqueous work-up needed |
| Halomethylation of pyrazole | Use of chloromethylating agents | Direct introduction of chloromethyl | Use of toxic reagents, requires careful control |
| N-Alkylation with fluoroethyl | Alkylation with 2-fluoroethyl halides under basic conditions | Selective N-alkylation, straightforward | Possible side reactions if not controlled |
Summary and Outlook
The preparation of this compound involves a multi-step synthetic route combining pyrazole ring formation, selective halomethylation, and N-alkylation. The key challenges include managing the reactivity of fluorinated intermediates and controlling halomethylation conditions to avoid side reactions.
Advances in fluorinated pyrazole chemistry, including optimized one-pot syntheses and improved handling of trifluoromethylhydrazine intermediates, promise enhanced yields and scalability. Further research into greener and safer chloromethylation methods could improve the environmental profile of the synthesis.
Q & A
Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:
- Step 1: React 2-fluoroethylhydrazine with a trifluoromethyl-substituted diketone precursor.
- Step 2: Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., CH₂Cl₂/FeCl₃) under anhydrous conditions .
Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of chloromethylation to minimize side reactions. Yields range from 45–70%, with purity confirmed by HPLC .
Q. How do the substituents (chloromethyl, 2-fluoroethyl, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Chloromethyl Group: Highly reactive in SN2 reactions; prone to hydrolysis under aqueous conditions. Stabilize using aprotic solvents (e.g., DCM) and low temperatures (0–5°C) .
- 2-Fluoroethyl Group: Enhances metabolic stability via C-F bond strength. Fluorine’s electronegativity reduces electron density on the pyrazole ring, directing electrophilic attacks to the 4-position .
- Trifluoromethyl Group: Electron-withdrawing effect increases ring acidity (pKa ~6–7), enabling deprotonation for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the trifluoromethyl group’s electron-withdrawing nature creates a positive potential at the pyrazole C4 position, favoring interactions with COX-2’s hydrophobic pocket .
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-1/COX-2. Validate with in vitro assays (e.g., COX inhibition IC50 comparisons) .
Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 vs. carbonic anhydrase inhibition)?
Methodological Answer:
-
Comparative SAR Analysis: Tabulate substituent effects across analogs (Table 1).
Substituent Position Biological Target Key Interaction Reference 3-(Trifluoromethyl) COX-2 Hydrophobic pocket binding 5-(Chloromethyl) Carbonic Anhydrase Zn²⁺ coordination -
Selectivity Profiling: Use isoform-specific assays (e.g., human recombinant COX-1/COX-2) and X-ray crystallography to confirm binding modes .
Q. How can radiolabeling (e.g., ¹¹C, ¹²⁵I) enable in vivo tracking of this compound’s distribution?
Methodological Answer:
- ¹¹C-Labeling: React precursor with [¹¹C]CH₃I in a Synthra module (≥98% radiochemical purity). Validate via PET imaging in inflammation models (e.g., LPS-induced murine paw edema) .
- ¹²⁵I-Labeling: Iododestannylation using [¹²⁵I]NaI and chloramine-T. Confirm biodistribution via gamma counting and autoradiography .
Experimental Design & Data Analysis
Q. What analytical techniques validate purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Key signals: δ 4.6–5.2 ppm (CH₂Cl, split due to ²JHF coupling from 2-fluoroethyl), δ 120–125 ppm (CF₃ in ¹³C NMR) .
- LC-HRMS: Exact mass (C₈H₈ClF₄N₂): Calc. 258.0234; Found: 258.0238 .
- X-ray Crystallography: Resolve regiochemistry (e.g., N1 vs. N2 substitution) and confirm dihedral angles between substituents .
Q. How to address low yields in chloromethylation reactions?
Methodological Answer:
-
Optimization Table:
Parameter Optimal Range Effect Temperature 0–5°C Reduces hydrolysis Solvent Anhydrous DCM Minimizes side reactions Catalyst FeCl₃ (10 mol%) Accelerates substitution Substrate Ratio 1:1.2 (diketone:chloromethyl agent) Maximizes conversion -
Troubleshooting: Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) and quench with NaHCO₃ to remove excess reagent .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer potential?
Methodological Answer:
- Contextual Factors:
- Mechanistic Studies: Use siRNA knockdown (e.g., COX-2 siRNA) to isolate pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
